R916562

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

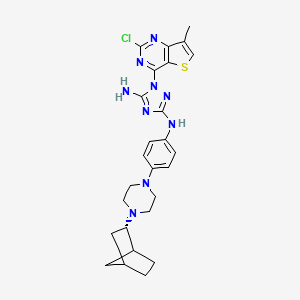

Molecular Formula |

C26H30ClN9S |

|---|---|

Molecular Weight |

536.1 g/mol |

IUPAC Name |

3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine |

InChI |

InChI=1S/C26H30ClN9S/c1-15-14-37-22-21(15)30-24(27)31-23(22)36-25(28)32-26(33-36)29-18-4-6-19(7-5-18)34-8-10-35(11-9-34)20-13-16-2-3-17(20)12-16/h4-7,14,16-17,20H,2-3,8-13H2,1H3,(H3,28,29,32,33)/t16?,17?,20-/m0/s1 |

InChI Key |

HLRDOMFIYHUBLJ-UHYCVJNDSA-N |

Isomeric SMILES |

CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)[C@H]6CC7CCC6C7)N)Cl |

Canonical SMILES |

CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6CC7CCC6C7)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Syk Inhibition in Mast Cells: A Technical Guide on R406

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the allergic inflammatory cascade. Upon activation, typically through the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, cytokines, and chemokines. This rapid release of mediators is responsible for the immediate hypersensitivity reactions seen in allergic diseases. A key orchestrator of this signaling cascade is the Spleen Tyrosine Kinase (Syk). Consequently, inhibition of Syk has emerged as a promising therapeutic strategy for the treatment of allergic and inflammatory conditions. This technical guide provides an in-depth overview of the mechanism of action of R406, the active metabolite of the prodrug fostamatinib, a potent Syk inhibitor, in mast cells. While the initial query referenced "R916562," this appears to be a less common or potentially mistaken identifier; R406 is a well-characterized compound in this class and serves as an exemplary model for understanding Syk inhibition in mast cells.

The FcεRI Signaling Pathway and the Role of Syk

The activation of mast cells via the FcεRI receptor is a complex and tightly regulated process. The binding of multivalent antigen to IgE already bound to FcεRI on the mast cell surface leads to receptor aggregation and the initiation of a downstream signaling cascade. Syk is a central player in this pathway. Following receptor clustering, the Src family kinase Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the β and γ chains of FcεRI. This phosphorylation creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the receptor complex and its subsequent activation through phosphorylation by Lyn and autophosphorylation.

Once activated, Syk phosphorylates a number of downstream adaptor proteins and enzymes, including Linker for Activation of T cells (LAT) and Phospholipase Cγ (PLCγ). The phosphorylation of LAT is a critical step, as it creates a scaffold for the assembly of a larger signaling complex that ultimately leads to calcium mobilization, the activation of protein kinase C (PKC), and the degranulation of the mast cell. Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium, while DAG activates PKC. The sustained increase in intracellular calcium is a crucial signal for the fusion of granules with the plasma membrane and the release of their contents.

Mechanism of Action of R406

R406 is an ATP-competitive inhibitor of Syk kinase activity.[1] By binding to the ATP-binding pocket of Syk, R406 prevents the transfer of phosphate (B84403) from ATP to Syk's substrates, effectively blocking its catalytic function.[1] This inhibition occurs downstream of Syk recruitment to the FcεRI complex but upstream of the phosphorylation of key signaling molecules like LAT.[2] The result is a potent and selective inhibition of the FcεRI-mediated signaling cascade, leading to a suppression of mast cell degranulation and the release of inflammatory mediators.[1][2]

Quantitative Data on the Effects of R406 in Mast Cells

The inhibitory activity of R406 on mast cell function has been quantified in numerous in vitro studies. The following tables summarize key quantitative data.

| Parameter | Cell Type | Value | Reference(s) |

| Syk Kinase Activity | Enzyme Assay | Ki = 30 nM | [1][2] |

| Enzyme Assay | IC50 = 41 nM | [3] | |

| Mast Cell Degranulation | Primary Human Mast Cells | EC50 = 56 nM | [1][3] |

| LAD2 Human Mast Cell Line | IC50 = 56 nM | ||

| Bone Marrow-Derived Mast Cells (BMMCs) | EC50 = 43 nM | [2] |

Table 1: Inhibitory Activity of R406 on Syk Kinase and Mast Cell Degranulation

| Cytokine/Mediator | Cell Type | R406 Concentration | % Inhibition | Reference(s) |

| LTB4 | BMMCs | 0.1 µM | ~90% | [2] |

| 1.0 µM | ~100% | [2] | ||

| TNF-α | BMMCs | 0.01 µM | ~75% | [2] |

| 0.1 µM | ~100% | [2] | ||

| IL-6 | BMMCs | 0.01 µM | ~80% | [2] |

| 0.1 µM | ~100% | [2] | ||

| IL-13 | BMMCs | 0.01 µM | ~90% | [2] |

| 0.1 µM | ~100% | [2] |

Table 2: R406-Mediated Inhibition of Cytokine and Leukotriene Release from IgE-Activated BMMCs

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Syk inhibitors like R406 in mast cells.

Western Blotting for Syk and LAT Phosphorylation

This protocol is used to assess the phosphorylation status of Syk and its direct substrate LAT, providing a direct measure of Syk inhibition.

a. Cell Culture and Stimulation:

-

Culture bone marrow-derived mast cells (BMMCs) or RBL-2H3 cells in appropriate media.

-

Sensitize cells with anti-DNP IgE (e.g., 0.5 µg/mL) overnight.

-

Wash cells and resuspend in a suitable buffer (e.g., Tyrode's buffer).

-

Pre-incubate cells with various concentrations of R406 or vehicle control for 1 hour at 37°C.

-

Stimulate cells with DNP-BSA (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

b. Cell Lysis:

-

Pellet the cells by centrifugation and lyse in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Syk (e.g., Tyr525/526), total Syk, phospho-LAT (e.g., Tyr191), and total LAT overnight at 4°C. Recommended antibody dilutions should be determined empirically but are often in the range of 1:1000.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

β-Hexosaminidase Release Assay for Mast Cell Degranulation

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker for mast cell degranulation.

a. Cell Culture and Stimulation:

-

Seed RBL-2H3 cells or BMMCs in a 96-well plate and sensitize with anti-DNP IgE overnight.

-

Wash the cells with Tyrode's buffer.

-

Pre-incubate with R406 or vehicle for 1 hour at 37°C.

-

Stimulate with DNP-BSA for 30 minutes at 37°C.

b. Sample Collection and Lysis:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

Lyse the remaining cells in the wells with 0.1% Triton X-100 to measure the total cellular β-hexosaminidase content.

c. Enzymatic Reaction:

-

In a separate 96-well plate, add an aliquot of the supernatant or cell lysate to a solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding a high pH buffer (e.g., glycine (B1666218) buffer, pH 10.7).

d. Data Analysis:

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release as: (Absorbance of Supernatant / Absorbance of Supernatant + Absorbance of Lysate) x 100.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a key downstream event of Syk activation.

a. Cell Preparation and Dye Loading:

-

Sensitize mast cells with IgE overnight.

-

Wash and resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Indo-1 AM (e.g., 1-5 µM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove extracellular dye.

b. Pre-treatment and Stimulation:

-

Pre-incubate the dye-loaded cells with R406 or vehicle control for the desired time.

-

Place the cells in a fluorometer or on a fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Add the stimulating antigen (e.g., DNP-BSA) and record the change in fluorescence over time.

c. Data Acquisition and Analysis:

-

For ratiometric dyes like Fura-2, measure the fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).

-

The ratio of the fluorescence intensities at these two wavelengths is proportional to the intracellular calcium concentration.

-

Plot the fluorescence ratio over time to visualize the calcium mobilization profile.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: FcεRI signaling pathway in mast cells and the point of inhibition by R406.

Caption: Experimental workflow for Western blotting.

Caption: Workflow for the β-hexosaminidase degranulation assay.

Conclusion

R406, the active metabolite of fostamatinib, is a potent and selective inhibitor of Spleen Tyrosine Kinase. By targeting Syk, R406 effectively blocks the IgE-mediated FcεRI signaling cascade in mast cells, leading to the inhibition of degranulation and the release of a broad spectrum of inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of novel therapies for allergic and inflammatory diseases by targeting the critical role of Syk in mast cell activation. The detailed methodologies and visualizations are intended to facilitate the design and execution of experiments aimed at further elucidating the intricacies of mast cell signaling and the evaluation of novel therapeutic agents.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TLR2 Regulates Mast Cell IL-6 and IL-13 Production During Listeria monocytogenes Infection - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of R916562: A Dual Axl/VEGF-R2 Kinase Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

R916562 is a novel, orally active small molecule inhibitor targeting two key receptor tyrosine kinases implicated in cancer progression: Axl and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By dually inhibiting these pathways, this compound presents a promising therapeutic strategy to simultaneously combat tumor growth, angiogenesis, and metastasis. Preclinical data demonstrate potent anti-tumor efficacy in various cancer models, positioning this compound as a compelling candidate for further oncological drug development. This document provides a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies.

Introduction

Cancer remains a formidable challenge in modern medicine, with tumor progression, angiogenesis, and metastasis being critical hallmarks of advanced and aggressive disease. Receptor tyrosine kinases (RTKs) are crucial mediators of the signaling pathways that drive these processes, making them attractive targets for therapeutic intervention.

Axl , a member of the TAM (Tyro3, Axl, Mer) family of RTKs, is increasingly recognized as a key driver of cancer progression and therapeutic resistance.[1] Its overexpression is observed in numerous malignancies, where it promotes cell survival, proliferation, invasion, and metastasis.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the pro-angiogenic signals induced by VEGF.[2] Angiogenesis, the formation of new blood vessels, is essential for providing tumors with the nutrients and oxygen required for their growth and dissemination.[2]

This compound was identified through high-throughput screening as a potent dual inhibitor of both Axl and VEGFR-2.[2] This dual-targeting approach offers the potential for a more comprehensive and effective anti-cancer therapy by simultaneously disrupting distinct but complementary pathways involved in tumorigenesis.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of both Axl and VEGFR-2. This inhibition blocks the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades.

Inhibition of Axl Signaling

The binding of the ligand Gas6 to Axl induces receptor dimerization and autophosphorylation, leading to the activation of multiple downstream pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for promoting cancer cell proliferation, survival, and migration. By inhibiting Axl kinase activity, this compound effectively abrogates these pro-tumorigenic signals.

Inhibition of VEGFR-2 Signaling

VEGF binding to VEGFR-2 triggers receptor dimerization and the activation of its tyrosine kinase domain. This initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. This compound's inhibition of VEGFR-2 directly counteracts these effects, leading to a reduction in tumor angiogenesis.

Quantitative Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in a series of preclinical studies, demonstrating its potent anti-tumor and anti-angiogenic activity.

In Vitro Kinase Inhibition

This compound demonstrates potent and selective inhibition of Axl and VEGFR-2 kinases.

| Target Kinase | IC50 (nM) |

| Axl | 36[2] |

| VEGFR-2 | 24[2] |

In Vivo Tumor Growth Inhibition

This compound has shown significant tumor growth inhibition in various xenograft models of human cancer.

| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| Human Breast Cancer Xenograft | This compound | 85 mg/kg, b.i.d., oral, 21 days | 69% (statistically significant)[2] |

| Human Breast Cancer Xenograft | This compound | 125 mg/kg, b.i.d., oral, 21 days | 83%[2] |

| Human Breast Cancer Xenograft | Sunitinib (positive control) | 80 mg/kg, q.d., oral | 84%[2] |

| Caki-1 Human Renal Carcinoma Xenograft | This compound | 85 mg/kg, b.i.d., oral | 80%[2] |

| Caki-1 Human Renal Carcinoma Xenograft | Sunitinib (positive control) | 80 mg/kg, q.d., oral | 85%[2] |

In Vivo Anti-Angiogenic Activity

The anti-angiogenic potential of this compound was assessed using the mouse corneal micropocket assay.

| Assay | Treatment | Dosing Schedule | Reduction in FGF-induced Neovascularization |

| Mouse Corneal Micropocket | This compound | 100 mg/kg | 73%[2] |

| Mouse Corneal Micropocket | Sunitinib (positive control) | 80 mg/kg | 78%[2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this document.

Human Breast Cancer Xenograft Model

-

Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

-

Animals: Female athymic nude mice.

-

Tumor Implantation: MDA-MB-231 cells are cultured and harvested. A suspension of 5 x 10^6 cells in a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

-

Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is formulated for oral administration and given twice daily (b.i.d.) at the specified doses. The vehicle control is administered to the control group.

-

Efficacy Endpoint: Treatment continues for a specified duration (e.g., 21 days). The primary endpoint is the percentage of tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

Caki-1 Human Renal Carcinoma Xenograft Model

-

Cell Line: Caki-1 human renal clear cell carcinoma cells.

-

Animals: Immunocompromised mice (e.g., NOD/SCID).

-

Tumor Implantation: Caki-1 cells are prepared and injected subcutaneously into the flank of the mice, typically with Matrigel to support initial tumor take.

-

Tumor Growth and Treatment: Similar to the breast cancer xenograft model, tumors are allowed to grow to a specified size before the initiation of treatment with this compound or a vehicle control.

-

Efficacy Assessment: Tumor volumes are monitored throughout the study to determine the extent of tumor growth inhibition.

Mouse Corneal Micropocket Assay

-

Objective: To assess in vivo angiogenesis.

-

Procedure:

-

A small pellet containing a pro-angiogenic factor (e.g., Fibroblast Growth Factor - FGF) is surgically implanted into a surgically created micropocket in the avascular cornea of an anesthetized mouse.

-

The test compound (this compound) is administered systemically (e.g., via oral gavage).

-

After a set period (typically 5-7 days), the cornea is examined under a microscope.

-

The area of new blood vessel growth sprouting from the limbal vasculature towards the pellet is quantified.

-

The percentage of reduction in neovascularization in the treated group is calculated relative to the vehicle-treated control group.

-

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: Dual Inhibition of Axl and VEGFR-2 Signaling

Caption: this compound dually inhibits Axl and VEGFR-2 signaling pathways.

Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion and Future Directions

This compound is a promising dual Axl/VEGF-R2 inhibitor with demonstrated preclinical anti-tumor and anti-angiogenic activity. Its mechanism of action, targeting two critical pathways in cancer progression, suggests its potential as a broad-spectrum anti-cancer agent. The robust in vivo efficacy observed in breast and renal cancer models, comparable to the established multi-kinase inhibitor sunitinib, underscores its therapeutic potential.

Future research should focus on a more detailed characterization of the downstream signaling consequences of this compound treatment in various cancer cell lines. Further preclinical studies are warranted to explore its efficacy in other Axl and/or VEGFR-2 dependent tumor types and to evaluate its potential in combination with other anti-cancer therapies. The favorable preclinical profile of this compound supports its advancement into clinical development to determine its safety and efficacy in cancer patients.

References

An In-depth Technical Guide to the Discovery and Development of the Syk Kinase Inhibitor R112 and its Pro-drug Fostamatinib

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of the spleen tyrosine kinase (Syk) inhibitor R112 and its subsequent evolution into the FDA-approved drug Fostamatinib (B613848) (the pro-drug of the active metabolite R406). It includes detailed experimental methodologies, tabulated quantitative data, and visualizations of key biological pathways and workflows.

Introduction: Spleen Tyrosine Kinase (Syk) as a Therapeutic Target

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signal transduction pathways of various immune cells.[1][2] It is a crucial mediator of signaling downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[2][3][4] Upon receptor engagement, Syk is activated and initiates a cascade of downstream signaling events that lead to cellular responses such as proliferation, differentiation, and the production of inflammatory mediators.[2][5] This central role in immune activation makes Syk a compelling therapeutic target for a range of autoimmune diseases, allergic conditions, and hematological malignancies.[2][3][5] The therapeutic strategy is based on the principle that inhibiting Syk can dampen overactive or misdirected immune responses.[2]

Discovery of R112

The journey to a clinically approved Syk inhibitor began with the identification of R112. This small molecule was discovered through a cell-based high-throughput screen designed to identify compounds that could block IgE-mediated signaling in cultured human mast cells.[6] Activation of the high-affinity IgE receptor, FcεRI, on mast cells is the primary mechanism initiating the pathophysiological responses in allergic rhinitis.[6] R112 was selected for its potent ability to inhibit this pathway.[6]

Subsequent molecular characterization revealed that R112 is an ATP-competitive inhibitor of Syk kinase.[6] This discovery validated Syk as a druggable target for allergic diseases and paved the way for the development of more refined compounds.

From R112 to Fostamatinib (R788) and the Active Metabolite R406

While R112 showed promise, further development led to fostamatinib (codenamed R788), a pro-drug designed for oral administration. Fostamatinib itself is not active but is rapidly converted in the gut by alkaline phosphatases to its major active metabolite, R406 (tamatinib).[1][7][8] R406 is a potent inhibitor of Syk, binding reversibly to its ATP-binding pocket with high affinity.[9] This pro-drug strategy improves the pharmacokinetic profile of the active compound. R406 is the molecule responsible for the therapeutic effects seen in clinical trials.[1][8]

Mechanism of Action

R406, the active metabolite of fostamatinib, functions by inhibiting the kinase activity of Syk.[9] In immune cells, many activating receptors, such as Fc receptors and B-cell receptors, contain or associate with proteins that have Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[7][10]

The signaling cascade is initiated when these receptors are engaged, leading to the phosphorylation of ITAMs by Src-family kinases.[10] Syk contains two SH2 domains that bind to these phosphorylated ITAMs, leading to the recruitment and activation of Syk itself.[3][9][10] Activated Syk then phosphorylates downstream substrates, propagating the signal and leading to cellular activation, phagocytosis, and the release of inflammatory mediators.[3][10]

R406 competitively binds to the ATP pocket of Syk, preventing its kinase activity and thereby blocking this entire downstream signaling cascade.[2][9] This inhibition reduces antibody-mediated cell destruction, a key pathological mechanism in diseases like chronic immune thrombocytopenia (ITP).[7][8]

Preclinical Development and Key Experiments

The preclinical evaluation of R112 and R406 involved a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies.

| Compound | Assay Type | Target | Value | Reference |

| R112 | Kinase Activity | Syk | IC50 = 226 nM | [11] |

| R112 | Kinase Binding | Syk | Ki = 96 nM | [6][11] |

| R406 | Kinase Activity | Syk | IC50 = 41 nM | [9] |

| R406 | Kinase Binding | Syk | Ki = 30 nM | [9] |

Table 1: Biochemical Potency of R112 and R406 against Syk Kinase.

| Compound | Cell Type | Assay | Stimulus | Value | Reference |

| R112 | Mast Cells | Tryptase Release | Anti-IgE | EC50 = 353 nM | [6][11] |

| R112 | Basophils | Histamine (B1213489) Release | Anti-IgE | EC50 = 280 nM | [6][11] |

| R112 | Basophils | Histamine Release | Dust Mite Allergen | EC50 = 490 nM | [6] |

| R112 | Mast Cells | LTC4 Secretion | Anti-IgE | EC50 = 115 nM | [11] |

| R112 | Mast Cells | TNF-α Secretion | Anti-IgE | EC50 = 2.01 µM | [11] |

| R112 | Mast Cells | GM-CSF Secretion | Anti-IgE | EC50 = 1.58 µM | [11] |

| R112 | Mast Cells | IL-8 Secretion | Anti-IgE | EC50 = 1.75 µM | [11] |

Table 2: Cellular Activity of R112 in Mast Cells and Basophils.

Experimental Protocols

A. Syk Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of Syk kinase.

-

Methodology:

-

Recombinant human Syk kinase is incubated in a reaction buffer containing a specific peptide substrate and ATP.

-

The compound of interest (e.g., R112, R406) is added at various concentrations.

-

The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ELISA with a phospho-specific antibody or radiometric assays measuring the incorporation of radioactive phosphate (B84403) (³²P or ³³P) from ATP into the substrate.

-

The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration.

-

B. Mast Cell Degranulation Assay (Cell-Based)

-

Objective: To measure the compound's ability to inhibit the release of inflammatory mediators from mast cells following IgE receptor activation.

-

Methodology:

-

Cultured human mast cells (or basophils) are sensitized overnight with IgE.

-

The cells are washed to remove unbound IgE and then pre-incubated with various concentrations of the test compound (e.g., R112) for a specified time (e.g., 1 hour).

-

Degranulation is triggered by adding an antigen or an anti-IgE antibody to cross-link the FcεRI receptors.

-

After a short incubation period (e.g., 30-60 minutes), the cells are pelleted by centrifugation.

-

The supernatant is collected to measure the released mediators. For tryptase or histamine release, an ELISA or a specific enzymatic assay is used.

-

The effective concentration that inhibits 50% of the mediator release (EC50) is calculated.

-

Clinical Development

R112 in Allergic Rhinitis

The initial clinical application explored for a Syk inhibitor was for allergic rhinitis, leveraging the potent effect of R112 on mast cell degranulation.

-

Phase II "Park Study": An early Phase II trial demonstrated that intranasal R112 was effective and produced a statistically significant improvement in the symptoms of seasonal allergic rhinitis compared to placebo.[12][13] The onset of action was rapid, observed as early as 45 minutes after dosing.[13]

-

Subsequent Phase II Study: However, a larger, subsequent Phase II study involving 396 patients failed to show a statistically significant difference from placebo in improving nasal allergy symptoms, which was the primary endpoint.[12] These disappointing results led to the discontinuation of R112 development for this indication.[12]

Fostamatinib in Chronic Immune Thrombocytopenia (ITP)

The development focus shifted to fostamatinib for autoimmune disorders, particularly chronic ITP. ITP is an autoimmune condition where the immune system produces antibodies that mark platelets for destruction by macrophages in the spleen and liver.[7] By inhibiting Syk, fostamatinib aims to block this FcγR-mediated platelet destruction.[7][[“]]

-

Pivotal Phase III Trials (FIT-1 and FIT-2): The approval of fostamatinib was based on two identical, double-blind, placebo-controlled trials, FIT-1 (NCT02076399) and FIT-2 (NCT02076412).[7][15] These trials enrolled a total of 150 adults with persistent or chronic ITP who had an insufficient response to previous treatments.[7][15]

-

Study Design: Patients were randomized in a 2:1 ratio to receive either fostamatinib (100 mg orally twice daily, with a possible dose escalation to 150 mg twice daily) or a placebo for 24 weeks.[7][15]

-

Primary Efficacy Endpoint: The primary endpoint was a stable platelet response, defined as achieving a platelet count of at least 50 x10⁹/L on at least four of the six visits between weeks 14 and 24.[15]

| Trial | Parameter | Fostamatinib Group | Placebo Group | Reference |

| FIT-1 & FIT-2 (Pooled) | Number of Patients | 101 | 49 | [7][15] |

| Stable Platelet Response | 18% | 2% | [16] | |

| Overall Response | 43% | 14% | ||

| Dosing | Initial Dose | 100 mg twice daily | Placebo | [15] |

| Dose Escalation | To 150 mg twice daily if platelet count <50 x10⁹/L after 1 month | N/A | [15] |

Table 3: Efficacy Results from Phase III FIT Trials for Fostamatinib in ITP.

| Adverse Event | Frequency in Fostamatinib Group | Note | Reference |

| Diarrhea | Most Common | - | [7] |

| Hypertension | Most Common | Can be a serious adverse reaction (hypertensive crisis occurred in 1% of patients) | [7][15] |

| Nausea | Most Common | - | [7] |

| Dizziness | Most Common | - | [7] |

| Increased Liver Enzymes | Most Common | - | [7] |

| Neutropenia | Most Common | Decreased white blood cell count | [7] |

| Febrile Neutropenia | Serious Adverse Reaction | 1% of patients | [15] |

| Pneumonia | Serious Adverse Reaction | 1% of patients | [15] |

Table 4: Common and Serious Adverse Events Associated with Fostamatinib in ITP Trials.

Based on the positive results of these trials, the U.S. Food and Drug Administration (FDA) approved fostamatinib (brand name Tavalisse) on April 17, 2018, for the treatment of thrombocytopenia in adult patients with chronic ITP who have had an insufficient response to a previous treatment.[15][17][18] It is considered a first-in-class medication.[7][18]

Conclusion

The development of the Syk inhibitor R112 and its successor, fostamatinib, represents a significant advancement in the treatment of autoimmune diseases. The journey from a high-throughput screen for an allergy treatment to an FDA-approved oral medication for a chronic bleeding disorder highlights the complexities and pivots common in drug development. Fostamatinib's unique mechanism of action, which directly targets the pathological process of platelet destruction in ITP, provides a valuable new therapeutic option for patients who have failed other therapies.[[“]] Ongoing research continues to explore the potential of Syk inhibition in other conditions, such as warm antibody autoimmune hemolytic anemia (AIHA).[7]

References

- 1. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]

- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. researchgate.net [researchgate.net]

- 6. google.com [google.com]

- 7. Fostamatinib - Wikipedia [en.wikipedia.org]

- 8. drugs.com [drugs.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Rigel Pharmaceuticals, Inc. Announces Disappointing Results From Phase II Study Of R112 For The Treatment Of Allergic Rhinitis - BioSpace [biospace.com]

- 13. An intranasal Syk-kinase inhibitor (R112) improves the symptoms of seasonal allergic rhinitis in a park environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. FDA approves fostamatinib tablets for ITP | FDA [fda.gov]

- 16. hcplive.com [hcplive.com]

- 17. oncnursingnews.com [oncnursingnews.com]

- 18. Tavalisse (Fostamatinib Disodium Hexahydrate) First Spleen Tyrosine Kinase Inhibitor Approved for Chronic Immune Thrombocytopenia [ahdbonline.com]

Investigational Studies of R112 for Allergic Rhinitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by an IgE-dependent activation of mast cells. A key intracellular signaling molecule in this pathway is the Spleen tyrosine kinase (Syk). R112, an investigational Syk kinase inhibitor, was developed as a potential therapeutic agent for allergic rhinitis. This technical guide provides an in-depth overview of the investigational studies on R112, summarizing key clinical and preclinical data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows.

Core Mechanism of Action: Syk Kinase Inhibition

R112 is a potent and reversible inhibitor of Syk kinase. The binding of an allergen to IgE antibodies complexed with the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils triggers a signaling cascade that is critically dependent on Syk kinase. By inhibiting Syk, R112 effectively blocks the downstream signaling events that lead to mast cell degranulation and the release of pro-inflammatory mediators, such as histamine (B1213489), leukotrienes, and cytokines. This targeted inhibition of a central node in the allergic inflammatory cascade formed the scientific rationale for the clinical investigation of R112 in allergic rhinitis.

Signaling Pathway of R112 in Mast Cell Inhibition

Caption: R112 inhibits Syk kinase, a critical step in the FcεRI signaling pathway in mast cells.

Preclinical Investigational Studies

In vitro studies were conducted to determine the potency and mechanism of R112.

In Vitro Efficacy Data

| Parameter | Value | Description |

| Syk Kinase Inhibition | ||

| IC50 | 226 nM | The half maximal inhibitory concentration for Syk kinase activity. |

| Ki | 96 nM | The inhibitory constant for R112 binding to Syk kinase. |

| Mast Cell and Basophil Inhibition | ||

| Tryptase Release (Mast Cells) EC50 | 353 nM | The half maximal effective concentration for inhibiting anti-IgE-mediated tryptase release. |

| Histamine Release (Basophils) EC50 | 280 nM | The half maximal effective concentration for inhibiting anti-IgE-mediated histamine release. |

| Allergen-Induced Histamine Release (Basophils) EC50 | 490 nM | The half maximal effective concentration for inhibiting dust mite allergen-induced histamine release. |

| Inhibition of Pro-inflammatory Mediators | ||

| LTC4 Secretion EC50 | 0.115 µM | The half maximal effective concentration for inhibiting leukotriene C4 secretion. |

| TNF-α Secretion EC50 | 2.01 µM | The half maximal effective concentration for inhibiting tumor necrosis factor-alpha secretion. |

| GM-CSF Secretion EC50 | 1.58 µM | The half maximal effective concentration for inhibiting granulocyte-macrophage colony-stimulating factor secretion. |

| IL-8 Secretion EC50 | 1.75 µM | The half maximal effective concentration for inhibiting interleukin-8 secretion. |

Experimental Protocols: In Vitro Assays

Syk Kinase Inhibition Assay (General Protocol):

A biochemical assay was likely employed to determine the IC50 and Ki values. A typical protocol would involve:

-

Reagents: Recombinant human Syk kinase, a specific peptide substrate for Syk, ATP (adenosine triphosphate), and R112 at varying concentrations.

-

Procedure:

-

Syk kinase is incubated with the peptide substrate and ATP in a suitable buffer.

-

R112 is added at a range of concentrations to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioisotope labeling (e.g., ³²P-ATP) followed by autoradiography, or through antibody-based detection methods (e.g., ELISA) using a phospho-specific antibody.

-

-

Data Analysis: The percentage of Syk kinase inhibition is calculated for each R112 concentration, and the data are fitted to a dose-response curve to determine the IC50 value. The Ki value is determined through kinetic studies, often using the Cheng-Prusoff equation.

Mast Cell and Basophil Degranulation Assays (General Protocol):

-

Cell Culture: Human mast cells or basophils are cultured and sensitized with human IgE.

-

Stimulation: The IgE-sensitized cells are then challenged with either an anti-IgE antibody to cross-link the FcεRI receptors or a specific allergen (e.g., dust mite extract).

-

Treatment: R112 is added to the cells at various concentrations prior to or concurrently with the stimulation.

-

Mediator Release Measurement:

-

Histamine Release: The cell supernatant is collected, and the histamine concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

-

Tryptase Release: Tryptase activity in the supernatant is measured using a chromogenic substrate.

-

-

Data Analysis: The percentage of inhibition of mediator release is calculated for each R112 concentration, and the EC50 value is determined from the dose-response curve.

Clinical Investigational Studies: Phase II Trials

Two key Phase II clinical trials evaluated the efficacy and safety of an intranasal formulation of R112 in patients with seasonal allergic rhinitis.

Phase II "Park Study"

This study was designed to evaluate the efficacy of R112 in a naturalistic setting with high pollen exposure.

| Parameter | R112 Group | Placebo Group | p-value |

| Number of Participants | 160 | 159 | - |

| Baseline Global Symptom Complex (GSC) Score | ~18/32 | ~18/32 | - |

| Reduction in GSC Score (AUC over 8 hours) | 7.0 units | 5.4 units | 0.0005 |

| Improvement in Individual GSC Symptoms | Statistically Significant | - | < 0.05 |

-

Study Design: A double-blind, placebo-controlled, randomized study conducted over two days at two separate park locations during the spring of 2004.

-

Participant Population: 319 volunteers with a history of symptomatic seasonal allergic rhinitis.

-

Intervention: Intranasal R112 (3 mg per nostril) or a vehicle placebo administered every 4 hours for two doses.

-

Primary Outcome: The primary efficacy endpoint was the difference in the reduction of the Global Symptom Complex (GSC) score, measured as the area under the curve (AUC) over an 8-hour period from baseline, between the R112 and placebo groups. The GSC scale evaluated symptoms such as sneezing, runny nose/sniffles, itchy nose, and stuffy nose, with a maximum possible score of 32.

-

Key Findings: R112 demonstrated a statistically significant improvement in the GSC score compared to placebo. A significant improvement in symptoms was observed as early as 45 minutes after dosing, with a duration of action exceeding 4 hours. Adverse effects were reported to be indistinguishable between the two groups and were clinically insignificant.

Phase II 7-Day Comparative Study

This study aimed to evaluate the efficacy of R112 over a longer duration and in comparison to an active comparator.

| Parameter | R112 Group | Placebo Group | Beconase AQ® Group |

| Number of Participants | 150 (approx.) | 150 (approx.) | 75 (approx.) |

| Primary Endpoint (Change in TNSS) | No Statistically Significant Difference from Placebo | - | Superior to Placebo |

-

Study Design: A randomized, double-blind, placebo-controlled, and active-comparator (Beconase AQ® - beclomethasone) study conducted over a 7-day period.

-

Participant Population: 396 patients with a history of seasonal allergic rhinitis for at least the previous two years. The study was conducted at 25 centers across the United States.

-

Intervention: Twice-daily dosing of intranasal R112, placebo, or Beconase AQ®. The trial included a screening period where patients discontinued (B1498344) other allergy medications, followed by a placebo run-in period before randomization.

-

Primary Outcome: The primary endpoints were safety and efficacy, with efficacy measured by the Total Nasal Symptom Severity (TNSS) rating scale. The TNSS is a scale that typically assesses five nasal symptoms: congestion, runny nose, sneezing, itchy nose, and postnasal drip.

-

Key Findings: In this study, R112 failed to show a statistically significant difference from placebo in improving nasal allergy symptoms, which was the primary endpoint. The active comparator, Beconase AQ®, was superior to placebo. Rigel Pharmaceuticals, the developer of R112, announced these disappointing results in December 2005.

Experimental Workflow: Phase II Clinical Trials

R916562: A Dual Axl/VEGF-R2 Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

R916562 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Axl receptor tyrosine kinase (Axl) and vascular endothelial growth factor receptor 2 (VEGF-R2). By targeting these two key signaling pathways, this compound demonstrates significant anti-angiogenic and anti-metastatic properties. Preclinical studies have highlighted its potential as a therapeutic agent in various cancers, including breast and renal carcinoma, with efficacy comparable to established multi-kinase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data associated with this compound. It is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this promising dual-target inhibitor.

Chemical Structure and Properties

This compound is chemically identified as 4-(4,5-bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-2-one.[1] Its structure is characterized by a central imidazole (B134444) core substituted with two chlorophenyl groups, a methoxy-isopropoxy-phenyl group, and a piperazinone-carbonyl moiety.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one |

| Molecular Formula | C30H30Cl2N4O4 |

| SMILES | CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 597.5 g/mol |

| logP | 5.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 6 |

| Topological Polar Surface Area | 87.8 Ų |

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of both Axl and VEGF-R2 kinases, two critical mediators of tumor progression, angiogenesis, and metastasis. The dual inhibition of these pathways is hypothesized to have a synergistic anti-cancer effect.

-

Axl Inhibition: The Axl receptor tyrosine kinase is overexpressed in numerous cancers and is associated with poor prognosis. Its activation by its ligand, Gas6, promotes cell survival, proliferation, migration, and invasion. By inhibiting Axl, this compound can potentially block these pro-tumorigenic signals.

-

VEGF-R2 Inhibition: VEGF-R2 is the primary receptor for VEGF-A, a key driver of angiogenesis. The binding of VEGF-A to VEGF-R2 initiates a signaling cascade that leads to the proliferation and migration of endothelial cells, resulting in the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGF-R2 by this compound directly curtails this process, leading to a reduction in tumor vascularization.

The combined blockade of Axl and VEGF-R2 signaling pathways by this compound offers a multi-pronged attack on tumor growth and dissemination, addressing both the tumor cells directly and their supportive microenvironment.

Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in preclinical models of breast and renal cancer, demonstrating significant efficacy both in vitro and in vivo.

Table 3: Summary of In Vitro and In Vivo Efficacy of this compound

| Cancer Model | Experimental Setting | Treatment | Outcome |

| Breast Cancer | In vitro | This compound | 79% decrease in tumor growth |

| Breast Cancer | Mouse Tumor Xenograft | Oral administration of 85 mg/kg for 21 days | 69% inhibition of tumor growth |

| Breast Cancer | Mouse Tumor Xenograft | Oral administration of 125 mg/kg for 21 days | 83% inhibition of tumor growth |

| Renal Carcinoma | Mouse Tumor Xenograft | Oral administration of 85 mg/kg | 80% inhibition of angiogenesis |

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are not publicly available. However, based on standard methodologies for similar compounds, the following outlines general protocols for key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is designed to determine the inhibitory activity of this compound against Axl and VEGF-R2 kinases.

Methodology:

-

Reagents and Materials: Purified recombinant Axl and VEGF-R2 kinases, appropriate kinase-specific peptide substrates, ATP, and the test compound (this compound).

-

Assay Procedure:

-

The kinase, substrate, and varying concentrations of this compound are pre-incubated in a suitable buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure ATP consumption.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tumor Xenograft Model (General Protocol)

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Culture: Human breast or renal carcinoma cells are cultured under standard conditions.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. This compound is administered orally at specified doses and schedules. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volumes are monitored throughout the treatment period. At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

-

Angiogenesis Assessment: To assess the effect on angiogenesis, tumors can be excised, and the microvessel density can be quantified by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound, highlighting the dual inhibition of the Axl and VEGF-R2 signaling pathways.

Caption: Dual inhibition of Axl and VEGF-R2 signaling pathways by this compound.

Conclusion

This compound is a novel dual inhibitor of Axl and VEGF-R2 with promising anti-cancer activity demonstrated in preclinical models. Its ability to simultaneously target key drivers of tumor growth, survival, and angiogenesis provides a strong rationale for its further development as a cancer therapeutic. This technical guide summarizes the currently available information on this compound, providing a foundation for researchers and clinicians interested in exploring its full therapeutic potential. Further studies are warranted to elucidate its detailed pharmacological profile and to translate its preclinical efficacy into clinical benefits for cancer patients.

References

Preclinical Safety and Toxicity Profile of R916562: Information Not Publicly Available

Despite a comprehensive search of publicly accessible scientific literature and clinical trial databases, no information regarding the preclinical safety and toxicity profile of a compound designated "R916562" could be found.

Extensive searches were conducted to identify any data related to "this compound," including alternative names, chemical identifiers, and associated research programs. These efforts did not yield any specific information about this compound.

This lack of publicly available data suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in scientific publications or public forums. It is also possible that the identifier is incorrect or refers to a project that is no longer under active development.

Without access to proprietary or unpublished data, it is not possible to provide an in-depth technical guide on the preclinical safety and toxicity of this compound as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways and workflows cannot be fulfilled due to the absence of foundational information.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution directly, if known, for any available data.

The reversibility of R112 Syk kinase inhibition

An In-depth Technical Guide to the Reversibility of R112 Syk Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that mediates signal transduction downstream of various immunoreceptors, including Fc receptors and B-cell receptors.[1][2] Its central role in allergic and inflammatory responses has made it an attractive therapeutic target.[3][4] R112 is a small molecule inhibitor of Syk that has been investigated for the treatment of allergic rhinitis.[5][6] This technical guide provides a detailed examination of the mechanism of R112's interaction with Syk kinase, focusing on the reversible nature of its inhibition. We consolidate quantitative binding data, present detailed experimental protocols for assessing inhibition and reversibility, and illustrate the core concepts through signaling and workflow diagrams. This document also includes data on R406, the active metabolite of the approved drug Fostamatinib (Tavalisse), which is structurally and mechanistically analogous to R112 and provides further evidence for the reversible, ATP-competitive inhibition of Syk.[1][2][7][8]

Mechanism of Syk Kinase Inhibition by R112

R112 and its analogue R406 function as ATP-competitive inhibitors of spleen tyrosine kinase.[9][10][11] This mechanism involves the inhibitor binding directly to the ATP-binding pocket within the catalytic domain of the Syk enzyme.[1][2][12] By occupying this site, the inhibitor prevents the binding of ATP, the co-substrate for the phosphotransfer reaction. Consequently, Syk is unable to phosphorylate its downstream substrates, such as the Linker for Activation of T cells (LAT), effectively blocking the signal transduction cascade that leads to cellular activation, degranulation, and cytokine release.[10][11]

The inhibition is characterized as being rapid in onset and reversible.[9][10][13][14] Reversible inhibition implies a non-covalent interaction between the inhibitor and the enzyme, governed by an equilibrium of binding and dissociation. This is in contrast to irreversible inhibitors, which typically form a stable covalent bond with the target enzyme. The ATP-competitive nature of R112 and R406 is a key indicator of this reversible, non-covalent binding mechanism.[12][15]

Quantitative Data on Syk Inhibition

The potency and binding affinity of R112 and the related compound R406 for Syk kinase have been quantified through various biochemical and cellular assays. The data are summarized below for clear comparison.

Table 1: R112 Quantitative Inhibition Data

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| Ki (Inhibitory Constant) | 96 nM | Biochemical Kinase Assay | [9][10][13] |

| IC50 (Half Maximal Inhibitory Concentration) | 226 nM | Biochemical Kinase Assay | [13][14] |

| EC50 (Tryptase Release, Mast Cells) | 353 nM | Cellular Degranulation Assay | [9][10] |

| EC50 (Histamine Release, Basophils) | 280 nM | Cellular Degranulation Assay | [9][10] |

| EC50 (Leukotriene C4 Production) | 115 nM | Cellular Mediator Release Assay |[13] |

Table 2: R406 (Fostamatinib Active Metabolite) Quantitative Inhibition Data

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| Ki (Inhibitory Constant) | 30 nM | Biochemical Kinase Assay | [1][2][11][12][15] |

| IC50 (Half Maximal Inhibitory Concentration) | 41 nM | Biochemical Kinase Assay | [1][2][12][15][16] |

| EC50 (Degranulation, Mast Cells) | 56 - 64 nM | Cellular Degranulation Assay |[11] |

Visualizing the Mechanism and Workflows

Syk Signaling and R112 Inhibition Pathway

The following diagram illustrates the canonical Syk signaling pathway initiated by IgE receptor cross-linking and the specific point of inhibition by R112/R406.

Caption: R112/R406 reversibly inhibits Syk by blocking the ATP binding site.

Logic of Reversible, ATP-Competitive Inhibition

This diagram explains the dynamic equilibrium at the Syk active site between the substrate (ATP) and the reversible inhibitor (R112).

Caption: R112 and ATP compete for the same binding site on the Syk enzyme.

Experimental Workflow for Kinase Inhibition Assay

The workflow for a typical in vitro biochemical assay to determine the inhibitory potency (IC50) of a compound like R112 is outlined below.

Caption: Workflow for an in vitro biochemical assay to measure Syk inhibition.

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (IC50/Ki Determination)

This protocol is designed to measure the direct inhibitory effect of R112 on recombinant Syk kinase activity.

Objective: To determine the IC50 and Ki of R112 against Syk kinase.

Materials:

-

Recombinant human Syk enzyme (catalytic domain)

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)[15]

-

Peptide Substrate (e.g., Poly(Glu, Tyr) 4:1 or specific peptide like HS1)[15][17]

-

ATP solution

-

R112 compound dissolved in DMSO

-

Detection Reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)[17][18]

-

White, opaque 96-well microplates[17]

-

Microplate reader capable of measuring luminescence

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of R112 in DMSO. Further dilute these stock solutions into the Kinase Assay Buffer to achieve the desired final concentrations with a constant final DMSO concentration (e.g., 0.2-1%).[15]

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the Syk enzyme and peptide substrate, both diluted in Kinase Assay Buffer.

-

Inhibitor Addition: Add the diluted R112 solutions (or DMSO for control wells) to the appropriate wells. Allow for a brief pre-incubation period (e.g., 10-15 minutes) at room temperature.

-

Kinase Reaction Initiation: Start the reaction by adding a predetermined concentration of ATP to all wells. The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for accurate IC50 determination.[12]

-

Incubation: Allow the reaction to proceed for a set time (e.g., 40-60 minutes) at room temperature.[15] Ensure the reaction is within the linear range.

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to kinase activity.

-

Data Analysis:

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each R112 concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the R112 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

To determine the mode of inhibition (ATP-competitive) and calculate the Ki, the assay is repeated with several different concentrations of both ATP and R112.[12]

-

Protocol 2: Mast Cell Degranulation Assay (EC50 Determination)

This cellular assay measures the functional consequence of Syk inhibition.

Objective: To determine the EC50 of R112 for inhibiting IgE-mediated mast cell degranulation.

Materials:

-

Cultured Human Mast Cells (CHMCs) or a basophil cell line (e.g., RBL-2H3)[9][18]

-

Human IgE

-

Anti-human IgE antibody (or specific allergen)

-

Cell culture medium and buffers

-

R112 compound dissolved in DMSO

-

Tryptase or Histamine detection kit (e.g., ELISA)

Procedure:

-

Cell Priming: Sensitize the mast cells by incubating them with human IgE for 24-48 hours. This allows the IgE to bind to FcεRI receptors on the cell surface.

-

Inhibitor Incubation: Wash the primed cells to remove unbound IgE. Pre-incubate the cells with various concentrations of R112 (or DMSO control) for a specified time (e.g., 1 hour).[13]

-

Cell Stimulation: Trigger degranulation by adding an anti-human IgE antibody or a relevant allergen to cross-link the IgE-bound FcεRI receptors.[9][12]

-

Supernatant Collection: After a short incubation period (e.g., 30-60 minutes), centrifuge the plates to pellet the cells and carefully collect the supernatant.[12]

-

Mediator Quantification: Measure the concentration of a degranulation marker, such as tryptase or histamine, in the supernatant using a suitable detection kit (e.g., ELISA).

-

Data Analysis:

-

Calculate the percent inhibition of mediator release for each R112 concentration compared to the stimulated DMSO control.

-

Plot the percent inhibition against the logarithm of the R112 concentration and fit the curve to determine the EC50 value.

-

Protocol 3: Washout Experiment for Reversibility Assessment

This protocol directly tests the reversibility of inhibition at the cellular level.

Objective: To demonstrate that the inhibitory effect of R112 is reversible upon its removal.

Procedure:

-

Prepare three groups of primed mast cells:

-

Group A (Control): No inhibitor treatment.

-

Group B (Inhibitor, No Wash): Treat with a high concentration of R112 (e.g., 5-10x EC50).

-

Group C (Inhibitor, Washout): Treat with the same concentration of R112 as Group B.

-

-

Incubation: Incubate all groups under standard conditions for 1 hour.

-

Washout Step:

-

For Group C only, gently wash the cells multiple times with fresh, warm buffer/media to remove all extracellular R112. Resuspend in fresh media.

-

For Groups A and B, perform mock washes to ensure similar handling.

-

-

Stimulation: Stimulate all three groups with anti-human IgE to induce degranulation.

-

Analysis: After 30-60 minutes, collect the supernatant and measure mediator release (e.g., tryptase) as described in Protocol 4.2.

Expected Results:

-

Group A (Control): High level of mediator release.

-

Group B (Inhibitor, No Wash): Very low level of mediator release, demonstrating potent inhibition.

-

Group C (Inhibitor, Washout): Mediator release should be restored to a level similar to the control group (Group A).

Conclusion

The evidence from biochemical and cellular assays consistently demonstrates that R112 is a potent, ATP-competitive, and reversible inhibitor of Syk kinase.[9][10][13][14] Its mechanism of action, shared by the clinically relevant compound R406, involves non-covalent binding to the ATP pocket of the enzyme, leading to a rapid but transient blockade of its catalytic function.[1][2][12] Understanding this reversible mode of action is critical for drug development professionals, as it influences pharmacokinetic and pharmacodynamic modeling, dosing schedules, and the potential for off-target effects. The protocols and data presented in this guide offer a comprehensive technical resource for researchers investigating Syk kinase and its inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the SYK-BTK axis for the treatment of immunological and hematological disorders: recent progress and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. An intranasal Syk-kinase inhibitor (R112) improves the symptoms of seasonal allergic rhinitis in a park environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fostamatinib - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]

- 9. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. apexbt.com [apexbt.com]

- 15. selleckchem.com [selleckchem.com]

- 16. R406 (Tamatinib) | Syk inhibitor | Probechem Biochemicals [probechem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. mdpi.com [mdpi.com]

Alternative Research Applications for R406 (Fostamatinib Active Metabolite): A Technical Guide

Introduction

This technical guide explores the alternative research applications of R406, a potent inhibitor of Spleen Tyrosine Kinase (Syk). R406 is the active metabolite of the prodrug Fostamatinib, which is clinically approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment. Fostamatinib itself is inactive and is rapidly converted to R406 in the gut by alkaline phosphatase. While the primary therapeutic action of R406 in ITP is to block Fc receptor signaling to reduce antibody-mediated platelet destruction, its mechanism of action holds significant potential for a variety of other therapeutic areas.[1][2][3]

The core function of R406 is its ATP-competitive inhibition of the Syk kinase domain.[4][5] Syk is a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune cells. It plays a key role in adaptive immunity by mediating B-cell receptor (BCR) and Fc receptor (FcR) signaling, and also participates in innate immunity through C-type lectin receptors.[4] This central role in immunoreceptor signaling makes R406 a compelling candidate for research in oncology, autoimmune disorders beyond ITP, and inflammatory conditions.

This document serves as a resource for researchers, scientists, and drug development professionals, detailing the scientific basis for these alternative applications, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism of Action: Syk Inhibition

R406 binds to the ATP-binding pocket of Spleen Tyrosine Kinase, preventing the phosphorylation of downstream targets and effectively blocking the signal transduction cascade.[3][4] This action is fundamental to its approved indication and all potential alternative applications. The pathway diagram below illustrates the central role of Syk in immunoreceptor signaling and the inhibitory action of R406.

Caption: R406 inhibits Syk, blocking downstream signaling from Fc and B-cell receptors.

Alternative Application: Autoimmune and Inflammatory Diseases

The role of Syk in mediating inflammation via Fc receptors makes R406 a strong candidate for treating various autoimmune diseases characterized by immune complex-driven pathology.

Rheumatoid Arthritis (RA) & ANCA-Associated Vasculitis (AAV)

In RA, immune complexes in joints activate Fcγ receptors on macrophages and mast cells, leading to the release of inflammatory cytokines. In AAV, anti-neutrophil cytoplasm antibodies (ANCAs) activate neutrophils, causing vascular inflammation.[6] Syk is essential for mediating these activation signals. Studies have shown that R406 can block these processes, reducing inflammation and tissue damage in preclinical models.[4][6]

Quantitative Data: Kinase Inhibition Profile of R406

The following table summarizes the inhibitory activity of R406 against Syk and other relevant kinases. The selectivity for Syk over other kinases is a key attribute, although off-target effects can be explored for other applications.

| Kinase Target | Assay Type | IC50 Value (nM) | Reference |

| Syk | Kinase Assay | 41 | [5] |

| Flt-3 | Kinase Assay | ~50 | [4] |

| Ret | Kinase Assay | ~100 | [4] |

| JAK (Janus Kinase) Family | Kinase Assays | >1000 | [7] |

| Adenosine A3 Receptor | Binding Assay (Ki) | 30 | [5] |

Experimental Protocol: In Vitro Neutrophil Activation Assay

This protocol is representative of methods used to assess the efficacy of R406 in blocking ANCA-induced neutrophil responses.[6]

-

Neutrophil Isolation: Isolate neutrophils from the peripheral blood of healthy human donors or model organisms (e.g., Wistar Kyoto rats) using density gradient centrifugation (e.g., with Polymorphprep™).

-

Cell Priming: Prime neutrophils with a pro-inflammatory cytokine such as Tumor Necrosis Factor-alpha (TNF-α, 1 ng/mL) for 15-20 minutes at 37°C. This upregulates the surface expression of ANCA antigens.

-

Inhibitor Pre-incubation: Incubate the primed neutrophils with varying concentrations of R406 (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.

-

ANCA Stimulation: Stimulate the neutrophils with purified patient-derived ANCA immunoglobulin G (IgG) or a relevant monoclonal antibody for 1-4 hours.

-

Endpoint Measurement: Measure neutrophil activation endpoints, such as:

-

Reactive Oxygen Species (ROS) Production: Quantify using a fluorescent probe like dihydrorhodamine 123 and flow cytometry.

-

Degranulation: Measure the release of myeloperoxidase (MPO) or elastase into the supernatant using an ELISA.

-

Cytokine Release: Quantify IL-8 or other cytokines in the supernatant via ELISA.

-

-

Data Analysis: Calculate the IC50 value of R406 for the inhibition of each activation endpoint.

Alternative Application: Oncology

Syk is aberrantly expressed or activated in various hematological malignancies, particularly those of B-cell origin, where it is a crucial component of tonic BCR signaling that promotes cell survival and proliferation.

B-Cell Malignancies

In cancers like Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL), tumor cells are dependent on chronic BCR signaling for survival.[4] R406 has been shown to disrupt this signaling, leading to apoptosis in malignant B-cells.[4]

Experimental Protocol: Apoptosis Assay in Lymphoma Cell Lines

This protocol outlines a method to determine the pro-apoptotic effect of R406 on Syk-dependent cancer cells.

-

Cell Culture: Culture a DLBCL cell line with known tonic BCR signaling (e.g., TMD8, HBL-1) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

-

Treatment: Seed cells in 96-well plates and treat with a dose range of R406 (e.g., 0.1 to 20 µM) or vehicle control for 24, 48, and 72 hours.

-

Apoptosis Staining: Harvest the cells and stain with an apoptosis detection kit, such as Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.

-

-

Data Analysis: Quantify the percentage of apoptotic cells at each concentration and time point. Determine the EC50 for apoptosis induction.

Workflow Diagram: Preclinical Oncology Study

The following diagram illustrates a typical workflow for evaluating a Syk inhibitor like R406 in a preclinical oncology setting.

Caption: A typical preclinical workflow for evaluating the anti-cancer efficacy of R406.

Other Potential Research Areas

The inhibitory profile of R406 suggests additional avenues for investigation:

-

NLRP3 Inflammasome Modulation: R406 has been shown to selectively block Syk-dependent NLRP3 inflammasome activation in response to fungal pathogens like C. albicans, but not by bacterial toxins.[4] This suggests a role in studying and potentially treating specific fungal-driven inflammatory responses.

-

Mast Cell-Mediated Diseases: Syk is the primary kinase downstream of FcεRI in mast cells. Inhibition by R406 could be explored in allergic diseases, such as urticaria.[8]

-

Neuroinflammation: Microglia, the resident immune cells of the brain, express Syk. Investigating the role of R406 in models of neuroinflammatory diseases like Alzheimer's or multiple sclerosis could be a novel research direction.

R406 (the active metabolite of Fostamatinib) is a well-characterized, potent inhibitor of Spleen Tyrosine Kinase. While its clinical use is established in chronic ITP, its fundamental role in blocking immunoreceptor signaling provides a strong rationale for its investigation in a host of other diseases. The data and protocols presented in this guide offer a starting point for researchers to explore its potential in autoimmune diseases, B-cell malignancies, and other inflammatory conditions. The selectivity profile and oral bioavailability of its prodrug make R406 a valuable tool for both basic research and translational drug development.

References

- 1. drugs.com [drugs.com]

- 2. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. invivogen.com [invivogen.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Spleen tyrosine kinase inhibition is an effective treatment for established vasculitis in a pre-clinical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. precisionbusinessinsights.com [precisionbusinessinsights.com]

The Impact of Spleen Tyrosine Kinase Inhibition on Downstream Signaling Pathways: A Technical Guide

An In-depth Analysis of Fostamatinib (B613848) and its Active Metabolite R406

For Researchers, Scientists, and Drug Development Professionals

Initial Search Disclaimer: This technical guide was initially intended to focus on the compound R916562. However, a comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound with this identifier. Therefore, this guide will focus on a well-characterized and clinically relevant Spleen Tyrosine Kinase (Syk) inhibitor, Fostamatinib (R788), and its active metabolite, R406. Fostamatinib serves as an exemplary agent to illustrate the effects of Syk inhibition on downstream signaling pathways.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a variety of hematopoietic cells, including B cells, mast cells, macrophages, and neutrophils.[1][2][3] It is a crucial mediator of signaling downstream of immunoreceptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs).[1][4][5] Upon receptor engagement and activation by stimuli like immune complexes, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. This interaction leads to the activation of Syk's kinase activity, initiating a cascade of downstream signaling events that regulate cellular processes such as proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[2][6]

Fostamatinib (R788) and its Active Metabolite R406

Fostamatinib is an orally administered prodrug that is rapidly converted to its active metabolite, R406, in the intestine.[1] R406 is a potent and selective ATP-competitive inhibitor of Syk.[2][5] By binding to the ATP-binding pocket of Syk, R406 effectively blocks its kinase activity, thereby abrogating the downstream signaling cascades that are dependent on Syk.[2][5] Fostamatinib is the first FDA-approved Syk inhibitor for the treatment of chronic immune thrombocytopenia (ITP).[7][8][9] Its mechanism of action in ITP involves reducing antibody-mediated platelet destruction by inhibiting Syk-dependent signaling in macrophages.[1][8]

Impact of R406 on Downstream Signaling Pathways

Inhibition of Syk by R406 has profound effects on multiple downstream signaling pathways. The primary consequence is the blockade of phosphorylation of key adaptor proteins and enzymes that are direct or indirect substrates of Syk. This disruption prevents the assembly of signaling complexes and the propagation of the activation signal.

Key downstream pathways affected by R406 include:

-

Phospholipase C Gamma 2 (PLCγ2) Pathway: Syk-mediated phosphorylation of PLCγ2 is a critical step in immunoreceptor signaling. Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation, respectively. R406 effectively inhibits the phosphorylation of PLCγ2.[10][11][12]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is crucial for cell survival, proliferation, and metabolism. Syk can activate this pathway through various intermediates. R406 has been shown to inhibit the activation of Akt (also known as protein kinase B).[11][13]

-